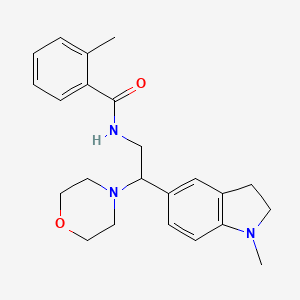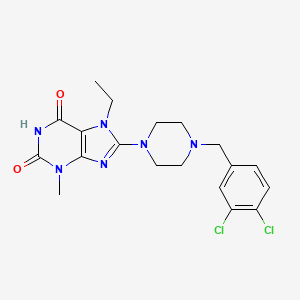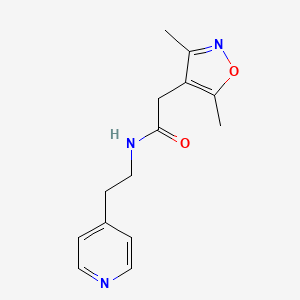![molecular formula C9H7BrN2O3 B2839467 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 2089381-00-8](/img/structure/B2839467.png)
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C9H7BrN2O3 . It has a molecular weight of 271.07 g/mol . The compound appears as a light green to green powder or crystals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7BrN2O3/c1-15-7-2-5(10)4-12-8(7)6(3-11-12)9(13)14/h2-4H,1H3,(H,13,14) . This indicates the presence of a bromine atom, a methoxy group, and a carboxylic acid group in the molecule .Physical And Chemical Properties Analysis
This compound has a molecular weight of 271.07 g/mol . It has a topological polar surface area of 63.8 Ų, indicating its polarity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . It has two rotatable bonds . The compound’s complexity, as computed by Cactvs, is 264 .Scientific Research Applications
Synthesis and Biological Activity
- Inhibitors of A1 Adenosine Receptors: A study by Manetti et al. (2005) on the synthesis of 4-aminopyrazolo[3,4-b]pyridines carboxylic acid esters showed high affinity and selectivity toward the A1 receptor subtype, highlighting the compound's potential as a basis for creating selective inhibitors for adenosine receptors (Manetti et al., 2005).
- Tautomerism and Reactivity Studies: Ochi et al. (1976) synthesized 2-Hydroxypyrazolo[1,5-a]pyridine, demonstrating its reactivity in undergoing various chemical reactions, providing a pathway for synthesizing related compounds with potential biological applications (Ochi et al., 1976).
- Guanine Analogues: Research by Ehler et al. (1977) on 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one, a novel guanine analogue, contributes to the understanding of nucleoside analogues and their potential therapeutic applications, despite the lack of antiviral activity for this specific compound (Ehler et al., 1977).
Synthesis Techniques and Chemical Properties
- Novel Synthesis Methods: Zhang et al. (2010) described a new method for the synthesis of 3-hydroxy-5,6-diphenylpyrazolo[3,4-b]pyridine derivatives from isoflavones, showcasing the versatility of pyrazolo[1,5-a]pyridine derivatives in chemical synthesis (Zhang et al., 2010).
- Antimicrobial Activity: Patel et al. (2011) explored the synthesis of new pyridine derivatives, demonstrating their variable and modest antimicrobial activity, indicating the potential of 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives in developing antimicrobial agents (Patel et al., 2011).
Applications in Corrosion Inhibition and Material Chemistry
- Corrosion Inhibition: Mahgoub et al. (2010) investigated heterocyclic compounds for their potential in inhibiting corrosion of carbon steel in cooling water systems, suggesting the utility of pyrazolo[1,5-a]pyridine derivatives in industrial applications (Mahgoub et al., 2010).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
properties
IUPAC Name |
6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O3/c1-15-7-2-5(10)4-12-8(7)6(3-11-12)9(13)14/h2-4H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKFALGNEKIVLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CN2C1=C(C=N2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2839384.png)

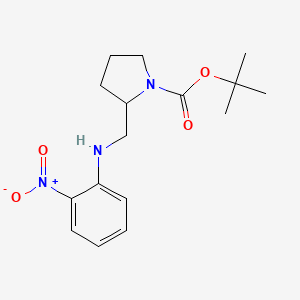

![N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2839389.png)
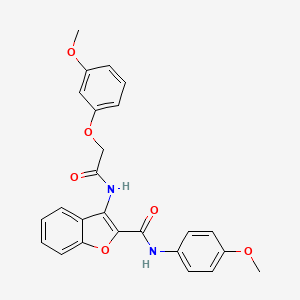
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole](/img/structure/B2839393.png)
![2-(4-(Dimethylamino)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2839394.png)
